2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
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Overview
Description
2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound belongs to the class of thieno[2,3-b]pyrroles, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates. Further hydrolysis of the obtained carboxylates with lithium hydroxide provides the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, facilitated by reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Carboxy-6H-thieno[2,3-b]pyrrole-5-carboxylic acid.
Reduction: 2-Hydroxymethyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.
Medicine: It has been investigated for its potential as an inhibitor of various enzymes and receptors, including glycogen phosphorylase and histone lysine demethylase.
Industry: The compound is used in the development of organic electronic materials and organic photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of glycogen phosphorylase, which plays a crucial role in glycogen metabolism . The compound binds to the active site of the enzyme, preventing the conversion of glycogen to glucose-1-phosphate. Additionally, it has been shown to inhibit histone lysine demethylase, affecting gene expression and epigenetic regulation .
Comparison with Similar Compounds
2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:
Thieno[2,3-b]pyrrole-2-carboxylic acid: This compound lacks the formyl group at the 2-position, which may affect its reactivity and biological activity.
Thieno[2,3-b]pyrrole-4-carboxylic acid:
Thieno[2,3-b]pyrrole-2,4-dicarboxylic acid: This compound contains carboxyl groups at both the 2- and 4-positions, which may enhance its ability to form coordination complexes with metal ions.
The unique presence of the formyl group at the 2-position in this compound distinguishes it from these similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-3-5-1-4-2-6(8(11)12)9-7(4)13-5/h1-3,9H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRMHPOROOBMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(N2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58963-45-4 |
Source
|
Record name | 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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